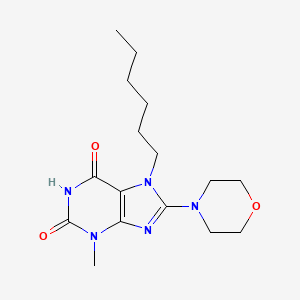
Ácido 3-(2-furoil)-1,3-tiazolidina-4-carboxílico 1,1-dióxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both furan and thiazolidine rings
Aplicaciones Científicas De Investigación
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazolidine ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and polymers with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with thiazolidine-4-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and thiazolidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted furan derivatives depending on the substituent used.
Mecanismo De Acción
The mechanism of action of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carboxylic acid: A simpler compound with similar furan ring structure.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring but lacks the furan moiety.
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups.
Uniqueness
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of both furan and thiazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in the individual components .
Propiedades
IUPAC Name |
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-8(7-2-1-3-16-7)10-5-17(14,15)4-6(10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPPZINTABBQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)




![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)
![5-(cyclopropanesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)

![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2549659.png)



